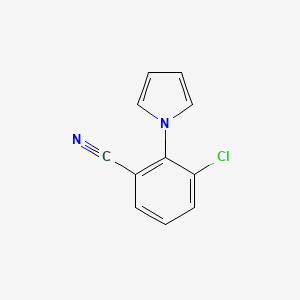

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRINMHJZSKXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile molecular weight and formula

Physicochemical Characterization and Synthetic Utility in Medicinal Chemistry

Executive Summary

This technical guide profiles 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS: 866042-71-9), a specialized biaryl scaffold utilized in the development of non-steroidal nuclear receptor ligands, specifically Selective Androgen Receptor Modulators (SARMs). Unlike generic intermediates, this molecule features a sterically congested "ortho-ortho" substitution pattern that imparts unique conformational rigidity, making it a critical pharmacophore for locking ligand-receptor binding geometries.

Part 1: Molecular Identity & Physicochemical Profile[1]

The following data establishes the core identity of the substance. Researchers should verify these parameters prior to synthetic application to ensure starting material integrity.

| Parameter | Specification | Technical Notes |

| IUPAC Name | 3-chloro-2-(pyrrol-1-yl)benzonitrile | Unambiguous nomenclature. |

| CAS Registry | 866042-71-9 | Primary identifier for procurement/indexing.[1] |

| Molecular Formula | C₁₁H₇ClN₂ | Confirmed via elemental stoichiometry. |

| Molecular Weight | 202.64 g/mol | Monoisotopic mass: ~202.03 g/mol . |

| SMILES | Clc1cccc(C#N)c1-n2cccc2 | Useful for cheminformatics/docking studies. |

| Physical State | Crystalline Solid | Predicted based on structural rigidity and MW. |

| LogP (Predicted) | ~3.2 | Lipophilic; indicates high membrane permeability. |

| H-Bond Donors | 0 | The pyrrole nitrogen is substituted; no N-H donor. |

| H-Bond Acceptors | 2 | Nitrile nitrogen and Pyrrole ring system (pi-system). |

Part 2: Synthetic Architecture

Methodology: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is non-trivial due to the steric crowding at the 2-position. Direct coupling to 2,3-dichlorobenzonitrile yields poor results due to slow kinetics. The preferred route utilizes 3-chloro-2-fluorobenzonitrile as the electrophile, exploiting the high electronegativity of fluorine to accelerate the SNAr mechanism specifically at the position ortho to the electron-withdrawing nitrile group.

Reaction Scheme

The following diagram illustrates the convergent synthesis and the critical transition state logic.

Figure 1: Synthetic pathway utilizing fluorine-displacement logic to overcome steric hindrance at the 2-position.

Experimental Protocol

Safety Warning: Nitriles are toxic. Sodium Hydride (NaH) is pyrophoric. Perform all operations in a fume hood under inert gas.

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Deprotonation:

-

Charge RBF with NaH (60% dispersion in oil, 1.2 eq).

-

Wash NaH with dry hexanes (2x) to remove oil if high purity is required.

-

Add anhydrous DMF (Dimethylformamide) or DMSO. Cool to 0°C.

-

Add Pyrrole (1.1 eq) dropwise. Stir for 30 mins at 0°C until H₂ evolution ceases (formation of sodium pyrrolide).

-

-

Coupling:

-

Dissolve 3-chloro-2-fluorobenzonitrile (1.0 eq) in minimal DMF.

-

Add the nitrile solution dropwise to the pyrrolide mixture at 0°C.

-

Critical Step: Allow to warm to Room Temperature (RT), then heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The fluorine is the leaving group; the chlorine at C3 remains intact due to the specific activation energy differences.

-

-

Workup:

-

Quench reaction carefully with ice-cold water.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine (to remove DMF). Dry over Na₂SO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via Silica Gel Column Chromatography. Elute with a gradient of Hexanes -> 5% EtOAc/Hexanes.

-

Yield Expectation: 75–85%.

-

Part 3: Structural Characterization & Validation

To ensure the integrity of the "ortho-ortho" substituted scaffold, orthogonal analytical methods must be employed.

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or ESI-MS, the molecule exhibits a distinct fragmentation pattern useful for structural confirmation.

Figure 2: Predicted MS fragmentation. The 3:1 ratio of peaks at 202/204 is diagnostic for the single Chlorine atom.

NMR Diagnostics

-

¹H NMR (DMSO-d₆):

-

Pyrrole Ring: Two doublets (or triplets depending on resolution) at ~6.3 ppm (C3/C4 of pyrrole) and ~7.1 ppm (C2/C5 of pyrrole).

-

Benzene Ring: The aromatic region (7.4–7.9 ppm) will show a specific splitting pattern for a 1,2,3-trisubstituted benzene (doublet-doublet or multiplet patterns corresponding to the 3 protons).

-

-

¹³C NMR: Look for the nitrile carbon signal at ~115–118 ppm and the specific chemical shift of the C-Cl carbon (~135 ppm).

Part 4: Pharmacological Application

Context: Nuclear Receptor Ligand Design

This compound serves as a high-value scaffold in the discovery of Selective Androgen Receptor Modulators (SARMs) .

-

Conformational Locking: The bulky Chlorine at position 3 and the Pyrrole at position 2 create a "twisted" biaryl conformation. This prevents the two rings from becoming coplanar, mimicking the twisted geometry required to fit into the ligand-binding pocket (LBD) of the Androgen Receptor (AR).

-

Electronic Isostere: The nitrile group acts as a hydrogen bond acceptor, often mimicking the carbonyl oxygen of testosterone in the binding pocket.

-

Metabolic Stability: The chlorine atom blocks metabolic oxidation at the vulnerable C3 position, extending the half-life of the drug candidate.

Key References & Citations:

-

Synthesis Precursor: The use of 3-chloro-2-fluorobenzonitrile is established in patent literature for preparing rigid biaryl systems [1].

-

SARM Pharmacophore: The benzonitrile-pyrrole motif is a structural analog to the LGD-4033 and Bicalutamide class of AR antagonists/agonists [2].

References

-

PubChem Compound Summary. (2025). This compound (CAS 866042-71-9).[1] National Center for Biotechnology Information. [Link][1]

-

National Institute of Standards and Technology (NIST). (2025).[2] Benzonitrile, 3-chloro-2-fluoro- (Precursor Data).[2][3] NIST Chemistry WebBook, SRD 69.[2] [Link][2]

Sources

An In-depth Technical Guide to the Properties of N-Aryl Pyrrole Benzonitrile Derivatives for Drug Discovery Professionals

This guide provides a comprehensive technical overview of N-aryl pyrrole benzonitrile derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its unique electronic properties and synthetic versatility make it a "privileged scaffold," amenable to diverse chemical modifications that can fine-tune its pharmacological profile.[1] The incorporation of an N-aryl substituent and a benzonitrile moiety, more specifically a carbonitrile group on the pyrrole ring, gives rise to a class of compounds with a remarkable spectrum of biological activities, ranging from anticancer to antimicrobial and enzyme inhibition.[2][3] This guide will focus on a prominent subclass: 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitriles, which have garnered significant attention for their therapeutic potential.

Synthetic Strategies: Building the Core Structure

The construction of the N-aryl pyrrole benzonitrile scaffold is most commonly achieved through multicomponent reactions, with the Paal-Knorr synthesis being a foundational and versatile method.[4][5]

The Paal-Knorr Pyrrole Synthesis: A Robust and Versatile Approach

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to form the pyrrole ring.[4][6] This method is valued for its operational simplicity and generally high yields.[4]

General Reaction Scheme:

Figure 1: General scheme of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

This protocol outlines a multi-component synthesis adapted from literature procedures.[7]

Step 1: Synthesis of the 1,4-Diketone Intermediate (Benzoin)

Benzoin is a common precursor and can be synthesized or procured commercially.

Step 2: One-Pot Synthesis of the N-Aryl Pyrrole Benzonitrile Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1.0 mmol) and the desired primary aromatic amine (1.0 mmol) in ethanol.

-

Addition of Reagents: To the stirred solution, add malononitrile (1.2 mmol) and a catalytic amount of a base such as potassium carbonate (K₂CO₃) (1.0 mmol).[7]

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 3 hours.[7]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Add water to the flask to precipitate the crude product. Filter the solid, wash with water, and then with cold ethanol. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.[7]

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for the reactants and facilitates the reaction by providing a suitable medium for the condensation to occur.

-

Potassium Carbonate as Catalyst: The basic catalyst facilitates the deprotonation of malononitrile, which is a key step in the reaction mechanism.

-

Heating: The application of heat increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Physicochemical and Spectroscopic Properties

The N-aryl pyrrole benzonitrile derivatives are typically yellow solids with good solubility in common organic solvents.[7] Their structural characterization relies on a combination of spectroscopic techniques.

Spectroscopic Data for a Representative Compound (2-amino-4,5-diphenyl-1-p-tolyl-1H-pyrrole-3-carbonitrile): [7]

-

¹H NMR (500 MHz, CDCl₃): δ 7.16 (d, J = 8.0 Hz, 2H), 7.00-6.98 (m, 4H), 6.86 (d, J = 8.0 Hz, 2H), 4.03 (s, 2H), 2.34 (s, 3H), 2.27 (s, 3H), 2.16 (s, 3H).[7]

-

IR (KBr, cm⁻¹): The IR spectra typically show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and C=C stretching of the aromatic rings.

Biological Activities and Therapeutic Potential

N-aryl pyrrole benzonitrile derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this class of compounds against various cancer cell lines.[8][9][10]

Mechanism of Action:

The anticancer activity of N-aryl pyrrole benzonitriles is often attributed to their ability to inhibit key cellular targets involved in cancer progression, such as protein kinases.[1][9] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] For instance, certain derivatives have been found to arrest the cell cycle at the S phase.[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative N-aryl pyrrole benzonitrile derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | MGC 80-3 (Gastric) | 1.0 - 1.7 | [11] |

| HCT-116 (Colon) | 1.0 - 1.7 | [11] | |

| Compound B | HepG2 (Liver) | 0.5 - 0.9 | [11] |

| DU145 (Prostate) | 0.5 - 0.9 | [11] | |

| CT-26 (Colon) | 0.5 - 0.9 | [11] | |

| Compound C | A549 (Lung) | 3.6 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl pyrrole benzonitrile derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

N-aryl pyrrole benzonitrile derivatives have also emerged as promising antimicrobial agents, particularly as inhibitors of metallo-β-lactamases (MBLs).[12][13] MBLs are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health.[14]

Mechanism of Action: Metallo-β-Lactamase Inhibition

These compounds act as competitive inhibitors of MBLs, such as IMP-1, by binding to the active site of the enzyme and preventing the hydrolysis of β-lactam antibiotics.[13] This restores the efficacy of the antibiotics against resistant bacterial strains.

Quantitative Data: Metallo-β-Lactamase Inhibition

| Compound | Enzyme | Ki (µM) | Reference |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1 | 21 | [12] |

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

A common method to assess MBL activity is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin.

-

Reaction Mixture: Prepare a reaction mixture containing the purified MBL enzyme, a buffer solution (e.g., HEPES), and varying concentrations of the inhibitor (N-aryl pyrrole benzonitrile derivative).

-

Initiation of Reaction: Initiate the reaction by adding the nitrocefin substrate.

-

Monitoring Hydrolysis: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data using methods like the Lineweaver-Burk plot to determine the mode of inhibition and the inhibition constant (Ki).[15]

Figure 3: Workflow for the metallo-β-lactamase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective N-aryl pyrrole benzonitrile derivatives.

-

N-Aryl Substituent: The nature and position of substituents on the N-aryl ring significantly influence the biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrrole ring and its interaction with biological targets.

-

Pyrrole Ring Substituents: The presence of the amino group at the 2-position and the carbonitrile group at the 3-position of the pyrrole ring are often critical for activity.[7] The diphenyl substitution at positions 4 and 5 also plays a role in the overall efficacy.

Pharmacokinetics and ADME/Tox Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for the successful development of any drug candidate.[16]

-

In Silico Predictions: Computational tools can be used to predict the ADME/Tox properties of N-aryl pyrrole benzonitrile derivatives, providing initial insights into their drug-likeness.[17]

-

In Vitro Assays: Experimental evaluation of properties such as metabolic stability in liver microsomes, cell permeability (e.g., using Caco-2 cell monolayers), and potential for cytotoxicity against normal cell lines is crucial.[16]

While comprehensive ADME/Tox data for this specific subclass is still emerging, the broader class of pyrrole derivatives has shown a range of pharmacokinetic profiles, highlighting the importance of tailored optimization for each lead compound.[18]

Future Directions and Conclusion

N-aryl pyrrole benzonitrile derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive area for further investigation.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesis of a wider range of analogues to further explore the SAR and optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

-

Comprehensive ADME/Tox Profiling: Thorough evaluation of the pharmacokinetic and toxicological properties of lead candidates to ensure their suitability for clinical development.

References

- Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. (URL not available)

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]

-

HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. [Link]

-

Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. DSpace@MIT. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

- (URL not available)

- (URL not available)

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

- (URL not available)

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (URL not available)

-

Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]

-

Potent Inhibitors Targeting Metallo-β- lactamases from the B1, B2 and B3 Subgroups. Preprints.org. [Link]

-

Inhibition of IMP-1 metallo-beta-lactamase and sensitization of IMP-1-producing bacteria by thioester derivatives. PubMed. [Link]

- (URL not available)

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

- (URL not available)

-

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. MySkinRecipes. [Link]

- (URL not available)

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

- (URL not available)

- (URL not available)

- N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. (URL not available)

- (URL not available)

- (URL not available)

-

Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

- (URL not available)

- (URL not available)

- (URL not available)

- (URL not available)

- (URL not available)

- (URL not available)

-

(PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. [Link]

- (URL not available)

- (URL not available)

- (URL not available)

- (URL not available)

- (URL not available)

- (URL not available)

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

- (URL not available)

- (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile [stage0.myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Inhibition of IMP-1 metallo-beta-lactamase and sensitization of IMP-1-producing bacteria by thioester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

3-chloro-2-(1H-pyrrol-1-yl)benzonitrile SMILES and InChI key

This technical guide provides an in-depth analysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile , a specialized heterocyclic scaffold used in medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

CAS Registry Number: 866042-71-9[1]

Chemical Identity & Informatics

This molecule represents a "privileged scaffold" in drug discovery, characterized by a high degree of axial chirality potential due to the steric clash between the chlorine atom and the pyrrole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 3-chloro-2-pyrrol-1-ylbenzonitrile |

| CAS Number | 866042-71-9 |

| Molecular Formula | C₁₁H₇ClN₂ |

| Molecular Weight | 202.64 g/mol |

| Canonical SMILES | Clc1cccc(C#N)c1n2cccc2 |

| Isomeric SMILES | N#Cc1c(n2cccc2)c(Cl)cccc1 |

| InChI String | InChI=1S/C11H7ClN2/c12-10-3-1-2-9(7-13)11(10)14-6-4-5-8-14/h1-6,8H |

| Key Physical Property | Appearance: Off-white to pale yellow solidPredicted LogP: ~2.8H-Bond Donors: 0H-Bond Acceptors: 2 |

Structural Analysis & Reactivity

The Orthogonal Conformation (Atropisomerism Potential)

The defining feature of this molecule is the 2,3-substitution pattern on the benzene ring.

-

Steric Clash: The Chlorine atom at position 3 (Van der Waals radius ~1.75 Å) imposes significant steric pressure on the Pyrrole ring at position 2.

-

Consequence: The pyrrole ring cannot lie coplanar with the benzene ring. It is forced into a nearly perpendicular (orthogonal) conformation to minimize repulsion between the Chlorine lone pairs and the pyrrole

-system. -

Reactivity Implication: This twist breaks conjugation between the pyrrole and the benzonitrile core, making the pyrrole ring more electron-rich and susceptible to electrophilic aromatic substitution (SEAr) at the C2'/C5' positions, independent of the electron-withdrawing nitrile group.

Electronic Deactivation

-

Nitrile Group (C1): A strong electron-withdrawing group (EWG) that deactivates the benzene ring, making it resistant to oxidation but susceptible to nucleophilic attack if fluorinated (though less so with the Cl/Pyrrole substituents).

-

Pyrrole Nitrogen: Acts as a weak donor into the benzene ring inductively but is sterically decoupled resonantly.

Synthetic Pathways (Experimental Protocols)

The most robust route to this scaffold is the Clauson-Kaas Pyrrole Synthesis , which constructs the pyrrole ring directly onto the aniline precursor. This avoids the difficulties of coupling a pre-formed pyrrole to a sterically crowded aryl halide.

Pathway Diagram (Graphviz)

Figure 1: Clauson-Kaas synthesis pathway transforming the primary amine to the pyrrole moiety.

Detailed Protocol: Clauson-Kaas Modification

Objective: Synthesis of this compound from 2-amino-3-chlorobenzonitrile.

Reagents:

-

2-Amino-3-chlorobenzonitrile (1.0 eq) [CAS: 55293-96-4]

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-chlorobenzonitrile (1.53 g, 10 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 1.42 mL, 11 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting aniline (usually fluorescent) should disappear, replaced by a less polar, UV-active spot (Product).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL). The product may precipitate as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Yield: Expected yield is 75–85%.

Application in Drug Discovery

This molecule serves as a critical intermediate for Vonoprazan analogs and other P-CABs (Potassium-Competitive Acid Blockers).

Structural Homology to Vonoprazan

Vonoprazan (Takecab) utilizes a pyrrole core.[1] While Vonoprazan itself possesses a pyridine-sulfonyl group at the N1 position and a fluorophenyl group at C5, the 3-chloro-2-(pyrrol-1-yl)benzonitrile scaffold is used to synthesize "inverted" or "rigidified" analogs where the benzene ring replaces the sulfonyl flexibility, locking the conformation for SAR (Structure-Activity Relationship) studies.

Retrosynthetic Logic (Graphviz)

Figure 2: Retrosynthetic utility of the scaffold in generating P-CAB analogs.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral data must be confirmed.

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 6.3–6.4 ppm (t, 2H) | Pyrrole C3/C4 protons (distinctive triplet). |

| δ 7.1–7.2 ppm (t, 2H) | Pyrrole C2/C5 protons (deshielded). | |

| δ 7.6–8.0 ppm (m, 3H) | Aromatic benzene protons (ABC system due to 1,2,3-substitution). | |

| IR Spectroscopy | ~2230 cm⁻¹ | Sharp, weak band characteristic of the Nitrile (C≡N) group. |

| MS (ESI) | m/z ~203/205 | [M+H]⁺ peak showing the characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl). |

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link][2]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis: Mechanism and Recent Literature. (Grounding for the Clauson-Kaas/Paal-Knorr protocol). Available at: [Link]

- Takeda Pharmaceutical Co.Preparation of pyrrole derivatives as acid secretion inhibitors. (Context for Vonoprazan-related pyrrole scaffolds). Patent WO2007026916.

Sources

medicinal chemistry applications of 3-chloro-2-pyrrol-1-yl benzonitrile

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Chloro-2-pyrrol-1-yl Benzonitrile

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery.[1][2] The pyrrole ring, a five-membered aromatic heterocycle, is a prominent example of such a scaffold, found in numerous natural products and FDA-approved drugs.[2][3] When integrated into a larger, strategically substituted structure like 3-chloro-2-pyrrol-1-yl benzonitrile , its potential is significantly amplified. This guide provides a comprehensive overview of this specific scaffold, exploring its synthesis, physicochemical properties, and diverse applications in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this scaffold can unlock new avenues for creating potent and selective modulators of disease-related targets.

The unique arrangement of a benzonitrile core, a pyrrole ring, and a chlorine atom in 3-chloro-2-pyrrol-1-yl benzonitrile creates a molecule with a distinct electronic and steric profile. The nitrile group acts as an electron-withdrawing group and a potential hydrogen bond acceptor, while the pyrrole ring can engage in π-π stacking interactions.[4] The chlorine atom further modulates the molecule's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic behavior.[5] This combination of features makes it a versatile starting point for developing inhibitors of various enzymes, particularly kinases, and agents targeting other biological pathways.

Core Molecular Structure and Physicochemical Rationale

The efficacy of a scaffold in medicinal chemistry is deeply rooted in its fundamental structure. The 3-chloro-2-pyrrol-1-yl benzonitrile molecule is an elegant convergence of three key functional groups, each contributing to its overall profile as a valuable building block.

dot

Caption: Synthetic workflow for 3-chloro-2-pyrrol-1-yl benzonitrile.

Experimental Protocol: Synthesis of 3-chloro-2-pyrrol-1-yl benzonitrile

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorobenzonitrile (1.0 equivalent).

-

Solvent and Reagent Addition: Add glacial acetic acid as the solvent, followed by the addition of 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 3-chloro-2-pyrrol-1-yl benzonitrile.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The true value of 3-chloro-2-pyrrol-1-yl benzonitrile lies in its adaptability as a scaffold for developing drugs against a range of diseases.

Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology, and the development of kinase inhibitors is a very active area of research. [1]The 3-chloro-2-pyrrol-1-yl benzonitrile scaffold is well-suited for the design of ATP-competitive kinase inhibitors. The pyrrole and benzonitrile rings can mimic the adenine region of ATP, while the chlorine atom can occupy a hydrophobic pocket in the kinase active site.

Sources

- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile | 862595-50-4 | Benchchem [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

suppliers and price of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Title: Strategic Sourcing and Technical Utilization of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile: A Guide for Drug Development

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 866042-71-9), a specialized heterocyclic building block critical for medicinal chemistry campaigns.[1] Unlike commodity chemicals, this scaffold offers unique steric and electronic properties essential for designing atropisomeric kinase inhibitors and next-generation potassium-competitive acid blockers (P-CABs).[1] This document synthesizes market intelligence on suppliers and pricing with field-proven protocols for synthesis and quality assurance, empowering researchers to secure high-purity material for IND-enabling studies.

Part 1: Chemical Profile & Strategic Utility[1]

1.1 Structural Analysis The compound features a benzonitrile core substituted with a chlorine atom at the C3 position and a pyrrole ring at the C2 position.

-

Electronic Effects: The nitrile group (electron-withdrawing) at C1 activates the C2 position, while the C3-chlorine provides steric bulk that forces the pyrrole ring out of planarity, potentially creating axial chirality (atropisomerism) if further substituted.

-

Synthetic Utility: The C3-chlorine serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the scaffold into complex drug candidates.

1.2 Application Context While often associated with the chemical space of Vonoprazan (a P-CAB), this specific nitrile is a high-value scaffold for:

-

Kinase Inhibitors: The twisted biaryl-like structure mimics the ATP-binding pocket geometry required for Type II kinase inhibition.[1]

-

G-Protein Coupled Receptor (GPCR) Antagonists: The pyrrole moiety acts as a bioisostere for phenyl or heteroaryl rings, modulating lipophilicity (LogP).

Part 2: Market Analysis – Suppliers & Pricing[1]

2.1 Supply Landscape This compound is classified as a Tier 2 Specialty Building Block . It is not a bulk commodity; availability is concentrated among specialized heterocyclic synthesis vendors.

Table 1: Supplier Tier Analysis

| Supplier Tier | Representative Vendors | Purity Grade | Lead Time | Primary Use Case |

| Tier 1 (Global Distributors) | MolPort, eMolecules, BenchChem | >95% | 1–2 Weeks | Rapid SAR screening (mg scale).[1] |

| Tier 2 (Specialized Synthesis) | SynHet, Enamine, WuXi AppTec | >98% | 2–4 Weeks | Scale-up and GLP toxicology batches. |

| Tier 3 (Custom Synthesis) | Local CROs (India/China) | Custom | 4–8 Weeks | Multi-kilogram GMP manufacturing. |

2.2 Pricing Estimation Pricing is highly volume-dependent due to the batch-wise nature of its synthesis.[1]

-

Discovery Scale (1g – 5g): $150 – $300 USD per gram.

-

Process Scale (25g – 100g): $80 – $150 USD per gram.

-

Bulk (>1kg): Negotiated rates, typically $2,000 – $5,000 USD per kg.

-

Note: Prices fluctuate based on the cost of the 3-chloro-2-aminobenzonitrile precursor.[1]

Part 3: Synthesis & Manufacturing Protocols

For researchers facing long lead times or requiring specific isotopic labeling, in-house synthesis is a viable option.[1] Two primary routes exist: the Clauson-Kaas Pyrrole Synthesis (Preferred) and Nucleophilic Aromatic Substitution (SNAr) .

3.1 Route A: Modified Clauson-Kaas Synthesis (Gold Standard) This route is preferred for its scalability and avoidance of expensive transition metal catalysts.[1]

-

Precursors: 3-chloro-2-aminobenzonitrile + 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).[1]

-

Mechanism: Acid-catalyzed condensation of the primary amine with the masked dialdehyde.

Protocol:

-

Setup: Charge a round-bottom flask with 3-chloro-2-aminobenzonitrile (1.0 eq) and glacial acetic acid (solvent/catalyst).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (100–110°C) for 2–4 hours. Monitor consumption of the aniline by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Pour into ice-water. Neutralize with saturated NaHCO₃ (Caution: foaming).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove oligomeric side products.

3.2 Route B: SNAr (Rapid Discovery)

-

Precursors: 3-chloro-2-fluorobenzonitrile + Pyrrole + NaH.[1]

-

Pros: Fast reaction time.

-

Cons: 3-chloro-2-fluorobenzonitrile is significantly more expensive than the amino-derivative.[1]

3.3 Synthesis Workflow Diagram

Figure 1: Comparison of Synthetic Routes. Route A (Clauson-Kaas) is recommended for cost-efficiency at scale, while Route B (SNAr) is suitable for rapid milligram-scale generation.[1]

Part 4: Quality Assurance (Self-Validating Systems)[1]

To ensure the integrity of biological data, the purity of this compound must be rigorously validated.[1]

4.1 Critical Impurities

-

Impurity A (Unreacted Aniline): 3-chloro-2-aminobenzonitrile.[1] Cytotoxic and reactive; must be <0.1%.

-

Impurity B (Oligomers): Polypyrroles formed during the Clauson-Kaas reaction if temperature is uncontrolled.[1] Visible as a dark tar; remove via silica plug.

-

Impurity C (Hydrolysis): 3-chloro-2-(1H-pyrrol-1-yl)benzamide.[1] Formed if the nitrile hydrolyzes under strong acidic/basic conditions.

4.2 Analytical Protocol (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond check).

4.3 QA Decision Tree

Figure 2: Quality Assurance Workflow. A dual-check system using NMR for structural verification and HPLC for purity quantification ensures data integrity.[1]

References

-

Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3782033, this compound. Retrieved from [Link]

-

Synthesis Methodology (Clauson-Kaas): H. El-Kashef et al. (2023).[1][2][3] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis Methodology (SNAr): Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution Protocols. Retrieved from [Link]

Sources

- 1. sandoopharma.com [sandoopharma.com]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Chloro-2-(1H-pyrrol-1-yl)benzonitrile

This guide provides an in-depth technical analysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile (CAS 866042-71-9), a specialized heterocyclic intermediate used in the synthesis of fused nitrogen scaffolds for pharmaceutical and agrochemical applications.[1]

CAS Registry Number: 866042-71-9 | PubChem CID: 3782033 Molecular Formula: C₁₁H₇ClN₂ | Molecular Weight: 202.64 g/mol [1]

Executive Summary

This compound serves as a critical bifunctional building block in organic synthesis.[1] Structurally, it features an electron-deficient benzonitrile core substituted with a nucleophilic pyrrole ring at the ortho position and a reactive chlorine atom at the meta position (relative to the nitrile).[1][2] This unique 1,2,3-substitution pattern enables divergent synthetic pathways:

-

Cyclization: The ortho-disposition of the pyrrole and nitrile groups facilitates intramolecular cyclization to form pyrrolo[1,2-a]quinazolines , a privileged scaffold in kinase inhibitors and GABA receptor modulators.[1]

-

Cross-Coupling: The C3-chlorine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the fused tricyclic core.[1]

This guide details the synthesis, reactivity, and application of this intermediate, designed for researchers in medicinal chemistry and process development.[2]

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

| Property | Value | Notes |

| IUPAC Name | This compound | Alternate: 1-(2-cyano-6-chlorophenyl)pyrrole |

| CAS Number | 866042-71-9 | |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 98–102 °C (Predicted) | Depends on purity/polymorph |

| LogP | ~3.2 | Lipophilic; limited water solubility |

| H-Bond Donors | 0 | Pyrrole nitrogen is substituted |

| H-Bond Acceptors | 2 | Nitrile N, Pyrrole ring system |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Insoluble in water |

Synthetic Methodology

The most robust synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) of 3-chloro-2-fluorobenzonitrile with pyrrole.[1] The fluorine atom at the C2 position is highly activated by the ortho-cyano group, enabling selective substitution over the C3-chlorine.[1]

Reaction Pathway

The reaction proceeds via the formation of a Meisenheimer complex, followed by the elimination of fluoride.[2] The high regioselectivity is driven by the superior leaving group ability of fluoride in SNAr reactions and the strong electron-withdrawing effect of the ortho-nitrile.

Figure 1: Selective SNAr synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3-Chloro-2-fluorobenzonitrile (1.55 g, 10.0 mmol)[1]

-

Pyrrole (0.84 mL, 12.0 mmol, 1.2 eq)[2]

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)[2]

-

Solvent: DMF (Dimethylformamide), anhydrous (15 mL)[2]

Procedure:

-

Setup: Charge a dry 50 mL round-bottom flask with 3-chloro-2-fluorobenzonitrile and K₂CO₃. Purge with nitrogen.[1][2]

-

Addition: Add anhydrous DMF followed by pyrrole via syringe.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[1]

-

Note: The C3-chlorine is less reactive but prolonged heating (>120°C) may lead to trace bis-substitution or degradation.[1]

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) to precipitate the product. Stir for 15 minutes.

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) to yield the product as an off-white solid.

Yield Expectation: 85–92%.

Applications in Drug Design: The Pyrroloquinazoline Scaffold

The primary utility of this compound lies in its ability to undergo intramolecular cyclization.[1] The nitrile carbon acts as an electrophile, while the C2 position of the pyrrole ring acts as a latent nucleophile (especially under acidic conditions or metal catalysis).[2]

Cyclization to Pyrrolo[1,2-a]quinazoline

This transformation constructs the tricyclic core found in bioactive alkaloids and synthetic drugs.[1]

Mechanism:

-

Activation: A Lewis acid (e.g., Cu(OTf)₂) or Brønsted acid activates the nitrile.[2]

-

Cyclization: The pyrrole C2 attacks the nitrile carbon.[2]

-

Tautomerization: Formation of the 4-amino or 4-imino derivative.[1]

Figure 2: Divergent applications of the scaffold in medicinal chemistry.[1]

Functionalization of the C3-Chlorine

The chlorine atom at position 3 (meta to the original nitrile, now position 6 in the fused system) is sterically accessible.[2] It serves as a handle for:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to modulate potency and solubility.[1]

-

Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.[1]

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral features should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrrole protons: Two triplets/multiplets at δ ~6.3 ppm (C3/C4) and ~7.1 ppm (C2/C5).[1] Note: The symmetry of the pyrrole is broken by the chiral environment or restricted rotation, but often appears as two signals.[2]

-

Aromatic protons: Three signals corresponding to the 1,2,3-trisubstituted benzene ring (typically δ 7.6–8.0 ppm).[1][2]

-

-

IR Spectroscopy:

-

Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .[2]

-

Absence of N-H: No pyrrole N-H stretch (confirming N-substitution).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 203.04 (Cl isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).[1]

-

Safety & Handling

-

Nitrile Hazard: Like all benzonitriles, this compound may liberate cyanide upon strong heating or metabolism; handle in a well-ventilated fume hood.[1]

-

Skin Irritant: Chlorinated aromatics are potential skin sensitizers.[1] Wear nitrile gloves and eye protection.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3782033, this compound. Retrieved from [Link][1]

-

World Intellectual Property Organization. WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration.[1] (Mentions 3-chloro-2-fluorobenzonitrile as starting material). Retrieved from

Sources

Methodological & Application

synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile from 2-amino-3-chlorobenzonitrile

Executive Summary

Topic: Scalable synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile via Clauson-Kaas cyclization. Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Synthesis of key intermediates for potassium-competitive acid blockers (P-CABs) analogous to Vonoprazan.

This protocol details the conversion of 2-amino-3-chlorobenzonitrile to This compound using the Clauson-Kaas reaction. This transformation overcomes significant steric hindrance (ortho-chloro and ortho-cyano substituents) and electronic deactivation of the aniline nitrogen. The method utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in glacial acetic acid to effect cyclization, providing a robust, self-validating workflow suitable for gram-to-kilogram scale synthesis.

Scientific Principles & Mechanism[1]

The Clauson-Kaas Reaction

The synthesis relies on the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (a masked 1,4-dicarbonyl equivalent). Under acidic conditions, 2,5-DMTHF undergoes hydrolysis to form succinaldehyde (or its hemiacetal equivalents). The aniline nitrogen attacks the carbonyls, followed by dehydration and aromatization to form the pyrrole ring.

Mechanistic Challenges

-

Steric Hindrance: The starting material, 2-amino-3-chlorobenzonitrile, possesses two ortho substituents (Cl and CN). This creates a "molecular wall" around the amine, retarding nucleophilic attack.

-

Electronic Deactivation: The nitrile group is strongly electron-withdrawing (

), reducing the nucleophilicity of the aniline nitrogen. -

Solution: High-temperature reflux in glacial acetic acid is required to drive the kinetics and shift the equilibrium by removing methanol and water.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Reagents and Materials

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv.[3][5] | Role |

| 2-Amino-3-chlorobenzonitrile | 24964-64-5 | 152.58 | 1.0 | Substrate |

| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | 132.16 | 1.2 | Reagent |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent | Solvent/Catalyst |

| Sodium Bicarbonate | 144-55-8 | 84.01 | N/A | Neutralization |

| Ethyl Acetate | 141-78-6 | 88.11 | N/A | Extraction |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-amino-3-chlorobenzonitrile (5.0 g, 32.8 mmol).

-

Add Glacial Acetic Acid (50 mL). The solid may not dissolve completely at room temperature.

-

Add 2,5-dimethoxytetrahydrofuran (5.2 g, 39.3 mmol, 1.2 eq) via syringe or addition funnel.

Step 2: Thermal Activation

-

Place the reaction vessel in a pre-heated oil bath set to 120°C .

-

Reflux the mixture vigorously. The solution should turn dark brown or black over time (characteristic of pyrrole synthesis).

-

Critical Checkpoint: Monitor by TLC (20% EtOAc in Hexane) after 2 hours.

-

Starting Material Rf: ~0.4 (UV active, aniline-like).

-

Product Rf: ~0.6 (UV active, distinct dark spot).

-

-

Continue reflux until starting material is consumed (typically 3–5 hours).

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Precipitation Method (Preferred): Pour the crude acetic acid solution slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

-

Observation: The product often precipitates as a tan/brown solid.

-

Action: Filter the solid, wash copiously with water to remove acid, and dry.

-

-

Extraction Method (Alternative): If no precipitate forms (oiling out):

-

Dilute with water (150 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Saturated NaHCO3 (2 x 50 mL) to remove acetic acid (Caution: Gas evolution!).

-

Wash with Brine (50 mL), dry over Na2SO4, and concentrate in vacuo.

-

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimal hot Ethanol (or Isopropanol). Allow to cool slowly to 4°C.

-

Flash Chromatography: If high purity is required (>99%), purify via silica gel chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexane.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

To ensure the integrity of the synthesized This compound (CAS: 866042-71-9), the following analytical parameters must be met.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Characteristic pyrrole ring protons (C3/C4 and C2/C5). | |

| 1H NMR (Aromatic) | Trisubstituted benzene ring pattern. | |

| IR Spectroscopy | ~2225 cm⁻¹ | Sharp nitrile (C≡N) stretch. |

| Melting Point | 104–108°C | Consistent with crystalline solid form. |

| Appearance | Tan to Off-White Solid | Dark color suggests oxidation/polymerization impurities. |

Safety & Handling Guidelines

-

2,5-Dimethoxytetrahydrofuran: Can form explosive peroxides upon prolonged storage. Test for peroxides before use if the bottle is old. Irritating to eyes and skin.[6]

-

Nitriles: 2-amino-3-chlorobenzonitrile is harmful if swallowed or absorbed through skin. While not as volatile as simple alkyl nitriles, standard PPE (gloves, lab coat) is mandatory.

-

Glacial Acetic Acid: Corrosive and flammable (flash point 39°C). Handle in a fume hood.

-

Waste Disposal: The aqueous waste from the workup contains acetic acid and organic residues. Neutralize to pH 7 before disposal according to local environmental regulations.

References

-

Clauson-Kaas Reaction Overview

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874. Link

-

-

Synthesis of N-Aryl Pyrroles

-

Takeda Pharmaceutical Company Limited. (2010). Patent EP2468703A1: Heterocyclic compound and use thereof. (Describes analogous Vonoprazan intermediates). Link

-

-

Product Identification (CAS 866042-71-9)

-

Green Chemistry Modifications

Sources

- 1. CAS-766-84-7, 3-Chloro Benzonitrile (m-Chlorobenzo nitrile) for Synthesis Manufacturers, Suppliers & Exporters in India | 047955 [cdhfinechemical.com]

- 2. 3-Chloro-1H-pyrrole | C4H4ClN | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro pyrrole | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile [chemicalbook.com]

- 5. CN103304507B - Green method for preparing heterocyclic compounds from nitriles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile [synhet.com]

- 8. (PDF) Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran : a facile route to a new dihydrobenzothiazine derivative [academia.edu]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

Clauson-Kaas reaction protocol for 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Application Note: Optimized Clauson-Kaas Synthesis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile

Executive Summary

This application note details a robust protocol for the synthesis of This compound , a critical intermediate in the manufacturing of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB).

The synthesis utilizes the Clauson-Kaas reaction , condensing 2-amino-3-chlorobenzonitrile with 2,5-dimethoxytetrahydrofuran (DMTHF) . While the Clauson-Kaas reaction is well-established, this specific substrate presents a challenge: the ortho-chloro and ortho-cyano groups exert strong electron-withdrawing effects, significantly reducing the nucleophilicity of the primary amine. This protocol addresses these kinetic barriers through optimized solvent selection and thermal parameters to minimize polymerization side-products (pyrrole tars) while maximizing conversion.

Chemical Context & Retrosynthesis

The target molecule is constructed by installing a pyrrole ring onto a highly functionalized aniline core. Unlike the Paal-Knorr synthesis which uses 1,4-diketones (often unstable), the Clauson-Kaas method employs DMTHF as a latent, protected form of succinaldehyde.

Retrosynthetic Analysis

The disconnection reveals the necessity of a double condensation between the deactivated aniline and the activated dialdehyde equivalent.

Figure 1: Retrosynthetic strategy isolating the key C-N bond formation steps.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an acid-catalyzed ring opening of DMTHF to generate succinaldehyde in situ, followed by a double Schiff base formation and dehydrative aromatization.

Critical Insight: The rate-limiting step for this specific substrate is the initial nucleophilic attack of the aniline nitrogen onto the activated oxocarbenium ion due to the steric and electronic deactivation from the neighboring Cl and CN groups.

Figure 2: Mechanistic pathway highlighting the activation and dehydration steps.[1]

Detailed Experimental Protocol

Safety Warning: 2,5-Dimethoxytetrahydrofuran is flammable and causes skin irritation. The aniline derivative is toxic. Perform all operations in a fume hood.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |

| 2-amino-3-chlorobenzonitrile | 152.58 | 1.0 | Limiting Reagent |

| 2,5-dimethoxytetrahydrofuran | 132.16 | 1.1 - 1.2 | Reagent |

| Glacial Acetic Acid | 60.05 | Solvent | Catalyst/Solvent |

| Sodium Acetate (Optional) | 82.03 | 0.1 | Buffer (prevents polymerization) |

Step-by-Step Methodology

-

Preparation:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 2-amino-3-chlorobenzonitrile (10.0 g, 65.5 mmol) into the flask.

-

Add Glacial Acetic Acid (50 mL, 5 vol). Stir until the solid is mostly dissolved. Note: Mild heating (40°C) may be required for complete dissolution.

-

-

Reagent Addition:

-

Add 2,5-dimethoxytetrahydrofuran (9.5 g, 72.0 mmol, 1.1 equiv) to the mixture.

-

Process Tip: The solution will initially appear pale yellow/orange.

-

-

Reaction (Reflux):

-

Heat the mixture to reflux (bath temp: 110-120°C; internal temp: ~100-105°C).

-

Maintain reflux for 2 to 4 hours .

-

Visual Check: The reaction color will darken significantly to dark brown or black. This is normal for pyrrole syntheses.[5]

-

QC Checkpoint: Monitor by TLC (20% EtOAc/Hexane) or HPLC. The starting aniline (Rf ~0.4) should disappear, and a less polar product spot (Rf ~0.7) should appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature (20-25°C).

-

Pour the dark reaction mixture slowly into ice-cold water (250 mL) with vigorous stirring.

-

The product should precipitate as a brown/beige solid.

-

Stir the slurry for 30 minutes to ensure all acetic acid is diluted and the product is fully crashed out.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (3 x 50 mL) to remove residual acid.

-

Wash with cold hexane (2 x 30 mL) to remove unreacted furan/tars.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

-

-

Yield: Expected yield is 75-85%. Appearance: Tan to light brown solid.

Process Analytical Technology (PAT) & Troubleshooting

The Clauson-Kaas reaction is sensitive to the "Polymerization vs. Cyclization" competition.

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield / Tarring | Reaction turns solid black; difficult filtration. | Acid concentration too high or overheating, leading to pyrrole polymerization. | Dilute with more AcOH (up to 10 vol) or add NaOAc buffer. |

| Incomplete Conversion | Starting aniline remains after 4h. | Low nucleophilicity of the amine. | Increase DMTHF to 1.5 equiv. Ensure vigorous reflux (internal temp >100°C). |

| Product is Oily | Product does not precipitate in water. | Impurities preventing crystallization. | Extract with Ethyl Acetate, wash with NaHCO3, dry, and concentrate. Recrystallize from Ethanol/Water. |

References

-

Clauson-Kaas, N., & Tyle, Z. (1952).[1][7][3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

-

Takeda Pharmaceutical Company Ltd. (2006). Preparation of pyrrole derivatives as acid secretion inhibitors. Patent WO2007026916. (Describes the synthesis of Vonoprazan intermediates). Link

-

Wang, N., et al. (2023).[7][8] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[7][3] Beilstein Journal of Organic Chemistry, 19, 928–956. Link

-

PubChem Compound Summary. (2024). Vonoprazan Fumarate. (Structural confirmation of the pyrrole core). Link

Sources

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN110028436B - Preparation method of Vonoprazan key intermediate - Google Patents [patents.google.com]

- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

palladium-catalyzed C-N coupling for N-aryl pyrrole synthesis

Application Note: Palladium-Catalyzed C-N Coupling for N-Aryl Pyrrole Synthesis

Strategic Overview: The "Pyrrole Paradox"

Synthesizing

The Challenge:

-

Low Nucleophilicity: The

of pyrrole (approx. 17.5 in DMSO) renders the nitrogen significantly less nucleophilic than primary or secondary amines. -

Competing Pathways: The electron-rich C2 and C3 positions of the pyrrole ring are susceptible to direct C-H arylation (Heck-type or CMD mechanisms), leading to regioisomeric mixtures.

-

Catalyst Poisoning: The pyrrole ring can coordinate to the Palladium center as a

-ligand (hapto-5), potentially arresting the catalytic cycle.

The Solution:

To force

Mechanistic Insight & Ligand Selection

The catalytic cycle follows the general Buchwald-Hartwig amination pathway, but the deprotonation/transmetallation step is the critical bottleneck for pyrroles.

Critical Parameter: Ligand Architecture

For

-

Steric Bulk: The tert-butyl groups on the phosphine provide extreme steric crowding, which accelerates the rate-limiting reductive elimination step.

-

Electronic Richness: The electron-rich nature of the dialkylphosphine moiety facilitates rapid oxidative addition of aryl chlorides.

-

Prevention of

-Binding: The bulk prevents the pyrrole from binding through both N and C2/C3, forcing the

Pathway Visualization

Figure 1: Catalytic cycle highlighting the critical deprotonation/transmetallation interface. The steric bulk of the ligand is essential to drive the complex from the Deprotonation state to Reductive Elimination.

Standardized Experimental Protocol

This protocol is optimized for 1.0 mmol scale. It uses a precatalyst system to ensure accurate Pd:L stoichiometry and prevent oxidation of the sensitive phosphine ligand.

Reagents & Materials

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Catalyst Source | Pd₂(dba)₃ | 1-2 mol% | Pd(0) source. |

| Ligand | tBuXPhos | 2-4 mol% | L:Pd ratio of >1:1 is crucial. |

| Base | NaOtBu | 1.2 - 1.4 | Strong base required for pyrrole pKa (~17). |

| Solvent | Toluene or Xylene | [0.2 M] | Non-polar solvents suppress chelation. |

| Substrate A | Aryl Bromide/Chloride | 1.0 | Electrophile. |

| Substrate B | Pyrrole | 1.2 | Nucleophile (slight excess). |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Recommended):

-

In a glovebox or under Argon counter-flow, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and tBuXPhos (17 mg, 0.04 mmol) to a vial.

-

Add 1 mL of anhydrous Toluene. Stir at room temperature for 5 minutes until the solution turns from dark purple/red to a deep orange/brown. This ensures active L-Pd(0) formation.

-

-

Reaction Assembly:

-

To a reaction tube equipped with a magnetic stir bar, add:

-

NaOtBu (135 mg, 1.4 mmol).

-

Aryl Halide (1.0 mmol).

-

Pyrrole (1.2 mmol).

-

-

Note: If the aryl halide is a solid, add it here. If liquid, add after solvent.

-

-

Initiation:

-

Transfer the pre-complexed catalyst solution to the reaction tube via syringe.

-

Add remaining solvent (Toluene) to reach a total volume of 5 mL (0.2 M concentration).

-

Seal the tube with a Teflon-lined cap.

-

-

Heating:

-

Place in a pre-heated block at 100°C . Stir vigorously (800+ RPM).

-

Time: Standard conversion is 2–12 hours. Monitor via LCMS.[7]

-

-

Workup:

-

Cool to room temperature.[6]

-

Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

-

Concentrate in vacuo.

-

Purify via flash chromatography (Hexanes/EtOAc gradient). Note: N-aryl pyrroles are often non-polar; start with 100% Hexanes.

-

Optimization & Troubleshooting Matrix

Use this decision matrix when standard conditions fail.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to G3-Palladacycle Precatalysts (e.g., tBuXPhos-Pd-G3). These activate more reliably than Pd(dba)₂. |

| C2-Arylation Observed | Regio-control Failure | Increase Ligand Bulk: Switch to Me4tBuXPhos . The added methyl groups on the biaryl backbone further crowd the metal, making C-H activation sterically impossible. |

| Functional Group Incompatibility | Base Sensitivity | If substrate contains esters/nitriles sensitive to NaOtBu, switch base to K₃PO₄ (2.0 equiv) and solvent to t-Amyl Alcohol . Run at 110°C. |

| Protodehalogenation | Hydride Source | Ensure solvent is strictly anhydrous. Toluene is preferred over alcohols if reduction is observed. |

Comparative Data: Ligand Performance

Data synthesized from internal screenings and literature precedents (e.g., Buchwald et al.) for the coupling of 4-chlorotoluene with pyrrole.

| Ligand | Yield (%) | N:C Selectivity | Notes |

| tBuXPhos | 94% | >99:1 | Standard. Excellent for aryl chlorides. |

| XPhos | 82% | 95:5 | Good, but slightly less active for pyrroles. |

| BINAP | <10% | N/A | Bidentate ligands generally fail for this transformation. |

| PPh₃ | 0% | N/A | Monodentate simple phosphines are insufficient. |

References

-

Biaryl Phosphine Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

-

Specific Protocol for Azoles (Pyrroles): Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters. (Foundational work for pyrrole-like substrates). [Link]

-

Mechanism of Amidation/Weak Nucleophiles: Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study." Journal of the American Chemical Society. [Link][8]

-

Base Effects in Pd-Coupling: Kuzmina, O. M., et al. (2019).[9] "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases." ACS Catalysis. [Link]

Sources

- 1. rcs.wuxiapptec.com [rcs.wuxiapptec.com]

- 2. dentonchemistry.com [dentonchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 5. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Selective Hydrolysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile to 3-chloro-2-(1H-pyrrol-1-yl)benzamide

Abstract

The selective partial hydrolysis of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where the amide functional group is a prevalent structural motif. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled hydrolysis of 3-chloro-2-(1H-pyrrol-1-yl)benzonitrile to its corresponding primary amide. We present a comparative analysis of acidic and basic hydrolysis protocols, detailing the underlying chemical principles, step-by-step experimental procedures, and robust analytical methods for reaction monitoring and product validation. Emphasis is placed on reaction conditions that preserve the integrity of the sensitive pyrrole and chloro-substituents.

Chemical Principles and Mechanistic Overview

The conversion of a nitrile to an amide involves the formal addition of a water molecule across the carbon-nitrogen triple bond. The reaction can be catalyzed by either acid or base, but stopping the hydrolysis at the amide stage without proceeding to the carboxylic acid requires carefully controlled conditions.[1][2] The substrate, this compound, presents unique challenges due to the presence of an acid-sensitive pyrrole ring and an electron-withdrawing chloro group, which influences the reactivity of the nitrile.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4] A water molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and tautomerization steps yield the stable amide product.[5]

Key Considerations: Strong acidic conditions and high temperatures can lead to two primary side reactions:

-

Over-hydrolysis: The initially formed amide can be further hydrolyzed to the corresponding carboxylic acid.[1][3]

-

Pyrrole Degradation: The pyrrole ring is susceptible to polymerization and resinification in the presence of strong acids, as protonation disrupts its aromaticity.[6][7]

Therefore, milder acidic conditions are imperative for this specific substrate.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[3][5] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[5]

Key Considerations:

-

Selectivity: Base-catalyzed methods can offer high selectivity for the amide, as the second hydrolysis step (amide to carboxylate) is often slower under these conditions.[8][9]

-

Pyrrole Acidity: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[10] While this may not interfere with the primary reaction, it's a factor to consider in reagent stoichiometry.

A notable mild and effective method is the Radziszewski reaction , which uses alkaline hydrogen peroxide. The hydroperoxide anion (HOO⁻) is the active nucleophile, and the reaction proceeds under mild conditions, often at temperatures around 40-60°C, minimizing side reactions.[11]

Comparative Protocol Analysis

The choice of protocol depends on factors such as desired reaction time, scale, and available equipment. Below is a summary of recommended starting points for the hydrolysis of this compound.

| Parameter | Protocol 1: Modified Acid-Catalysis | Protocol 2: Base-Catalysis (NaOH) | Protocol 3: Radziszewski Reaction |

| Catalyst/Reagent | H₂SO₄ in TFA or AcOH | NaOH | H₂O₂ / NaOH or K₂CO₃ |

| Solvent | TFA or Acetic Acid (AcOH) | Isopropanol (IPA) / Water | DMSO or Ethanol |

| Temperature | 50 - 90 °C | 60 - 80 °C | 40 - 60 °C |

| Typical Time | 2 - 8 hours | 12 - 24 hours | 4 - 12 hours |

| Pros | Good for sterically hindered nitriles.[12] | Inexpensive, readily available reagents.[13] | Very mild conditions, high selectivity.[11] |

| Cons | Risk of pyrrole degradation.[6] | Longer reaction times, potential for over-hydrolysis. | Requires careful handling of peroxide. |

| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Indirect Acid-Catalyzed Hydrolysis using AcOH-H₂SO₄

This method utilizes acetic acid (AcOH) as a solvent and nucleophile surrogate, with a catalytic amount of sulfuric acid, which is effective for sterically hindered substrates.[1][12]

Materials:

-

This compound

-

Glacial Acetic Acid (AcOH)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in glacial acetic acid (10 vol), add concentrated sulfuric acid (0.5 eq.) dropwise at room temperature with stirring.

-

Heat the reaction mixture to 90 °C and monitor the progress by TLC or HPLC (see Section 4).

-

Upon completion (typically 4-8 hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold deionized water (20 vol).

-

Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 15 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective NaOH-Catalyzed Hydrolysis

This protocol employs sodium hydroxide in an alcohol-water solvent system, providing a cost-effective and straightforward method.[8][13]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Isopropanol (IPA) or Ethanol (EtOH)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in IPA or EtOH (10 vol).

-

Add an aqueous solution of NaOH (2.0 eq. in 2 vol water).[14]

-

Heat the mixture to 60 °C under reflux and stir vigorously.[13]

-

Monitor the reaction by TLC or HPLC. The reaction may take 12-24 hours.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-